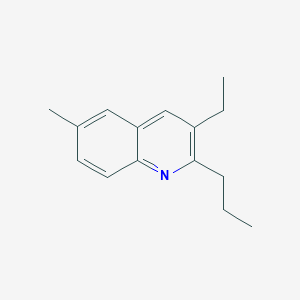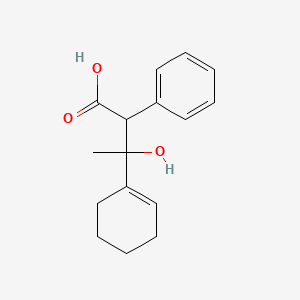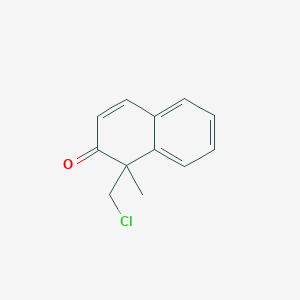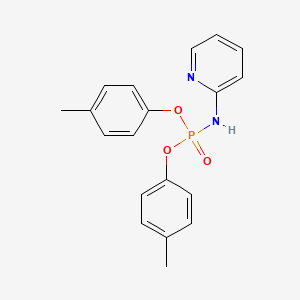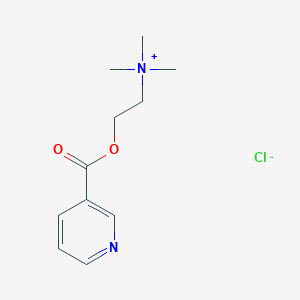![molecular formula C8H12I2O4 B14742282 [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate CAS No. 6305-45-9](/img/structure/B14742282.png)
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is a complex organic compound characterized by the presence of two iodoacetate groups attached to a butan-2-yl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate typically involves multi-step organic reactions. One common approach is the esterification of butan-2-ol with iodoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then further reacted with another equivalent of iodoacetic acid to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
化学反応の分析
Types of Reactions
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodoacetate groups to hydroxyl groups.
Substitution: The iodo groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through its reactive iodoacetate groups. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to modify biological molecules can be harnessed to create targeted therapies or diagnostic tools.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.
作用機序
The mechanism of action of [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate involves the reactivity of its iodoacetate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
[(2S,3R)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate: A stereoisomer with different spatial arrangement of atoms.
[(2R,3S)-3-(2-bromoacetyl)oxybutan-2-yl] 2-bromoacetate: A similar compound with bromine instead of iodine.
[(2R,3S)-3-(2-chloroacetyl)oxybutan-2-yl] 2-chloroacetate: A similar compound with chlorine instead of iodine.
Uniqueness
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is unique due to the presence of two iodoacetate groups, which confer high reactivity and specificity in chemical and biological reactions. The iodine atoms also provide unique properties, such as increased molecular weight and potential for radiolabeling in imaging studies.
特性
CAS番号 |
6305-45-9 |
|---|---|
分子式 |
C8H12I2O4 |
分子量 |
425.99 g/mol |
IUPAC名 |
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate |
InChI |
InChI=1S/C8H12I2O4/c1-5(13-7(11)3-9)6(2)14-8(12)4-10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChIキー |
GYSXLHFQIXJLIN-OLQVQODUSA-N |
異性体SMILES |
C[C@H]([C@H](C)OC(=O)CI)OC(=O)CI |
正規SMILES |
CC(C(C)OC(=O)CI)OC(=O)CI |
関連するCAS |
87-51-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


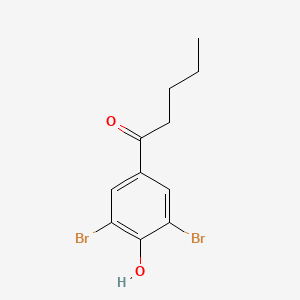

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
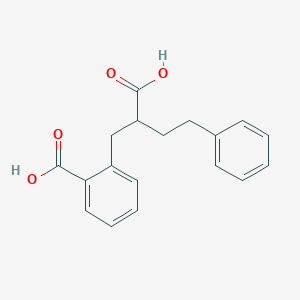
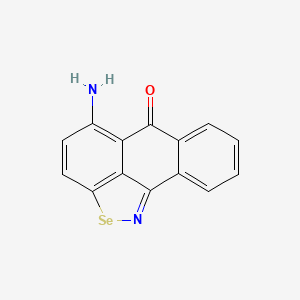
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
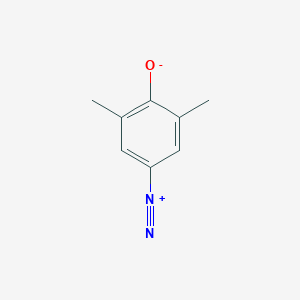
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
